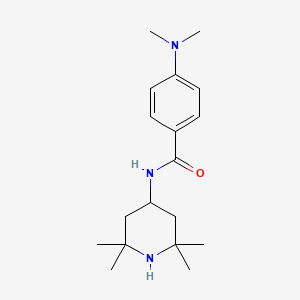

4-(dimethylamino)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-2,2,6,6-tetramethylpiperidine” is used for synthesis . It has a CAS number of 36768-62-4 . “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” is another compound with a CAS number of 31582-45-3 .

Synthesis Analysis

A continuous process was developed for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .Molecular Structure Analysis

The molecular formula of “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” is C13H23NO2 .Chemical Reactions Analysis

The catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP) was achieved using a series of promoter-modified CuCr/Al2O3 catalysts .Physical And Chemical Properties Analysis

“4-Amino-2,2,6,6-tetramethylpiperidine” has a pH of 12.3 (99 g/l, H₂O, 20 °C) . “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” is a solid at 20°C and should be stored at 0-10°C .Scientific Research Applications

Electroactive Materials and Organic Radical Batteries

- Application : Researchers have synthesized electroactive polymer precursors using single electron transfer-living radical polymerization (SET-LRP) with this compound. Specifically, they polymerized 2,2,6,6-tetramethylpiperidin-4-yl methacrylate (TMPM) under controlled conditions . These polymers are promising candidates for organic radical batteries due to their redox behavior.

Fire Retardancy in Polymers

- Application : Researchers have explored its synergistic fire retardancy effects in high-impact polystyrene (HIPS). When combined with other fire-retardant additives, such as bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate, it enhances fire resistance .

Safety and Hazards

Mechanism of Action

Mode of Action

Without specific target information, the mode of action for this compound is difficult to determine. Given its structural similarity to other piperidine compounds, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes .

Pharmacokinetics

The metabolism and excretion of this compound would likely depend on the specific enzymes it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it is difficult to predict the exact effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Without specific experimental data, it is challenging to provide a detailed discussion on this topic .

properties

IUPAC Name |

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-17(2)11-14(12-18(3,4)20-17)19-16(22)13-7-9-15(10-8-13)21(5)6/h7-10,14,20H,11-12H2,1-6H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFPVIZDMQZCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)